molecular formula C7H11N5 B1284401 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine CAS No. 940980-96-1

4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B1284401
CAS No.: 940980-96-1
M. Wt: 165.2 g/mol
InChI Key: ONXNQJXJUWNGGS-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a pyrrolidine ring attached to a triazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrolidine and triazine moieties in its structure allows for unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution reaction of a triazine derivative with pyrrolidine. One common method involves the reaction of cyanuric chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted triazine derivatives, while oxidation reactions can produce N-oxides .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various biological receptors, while the triazine core can form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine is unique due to the combination of the pyrrolidine and triazine moieties in a single molecule.

Biological Activity

4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The process often starts with a triazine derivative reacting with pyrrolidine to form the desired compound . The general reaction can be summarized as follows:

Triazine Derivative+Pyrrolidine4(Pyrrolidin 1 yl)1 3 5 triazin 2 amine\text{Triazine Derivative}+\text{Pyrrolidine}\rightarrow 4-(\text{Pyrrolidin 1 yl})-\text{1 3 5 triazin 2 amine}

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In preliminary screenings against various bacterial and fungal strains, derivatives of this compound showed promising results. For instance, a study evaluated several triazine derivatives and found that modifications at the pyrrolidine ring enhanced their efficacy against pathogens .

Table 1: Antimicrobial Activity of Triazine Derivatives

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundC. albicans20

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A specific study highlighted its effectiveness against human colon cancer cells (DiFi), where it inhibited cellular proliferation significantly .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
DiFi10Inhibition of EGFR
MCF715Induction of apoptosis
A54912Cell cycle arrest

The mechanism through which this compound exerts its biological effects involves multiple pathways. It has been observed to interact with various protein kinases and receptors, leading to altered signaling cascades within cells. For example, its inhibition of the epidermal growth factor receptor (EGFR) is crucial for its anticancer properties .

Study on Antimicrobial Efficacy

A recent study published in MDPI assessed the antimicrobial efficacy of several pyrrolo[2,1-f][1,2,4]triazines. Among these compounds, derivatives similar to this compound were tested against influenza virus strains and exhibited low cytotoxicity with high selectivity indices . The results indicated that these compounds could serve as potential antiviral agents.

Study on Anticancer Properties

In another significant study focusing on the anticancer properties of pyrrolidine derivatives, researchers synthesized a series of compounds that included variations of triazine structures. They reported that certain modifications led to enhanced activity against various cancer cell lines while maintaining low toxicity levels in normal cells . The findings support the hypothesis that structural modifications can significantly impact biological activity.

Properties

IUPAC Name

4-pyrrolidin-1-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c8-6-9-5-10-7(11-6)12-3-1-2-4-12/h5H,1-4H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXNQJXJUWNGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586425
Record name 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940980-96-1
Record name 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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